Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGDHNGWPNSYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909685 | |
| Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105706-75-0 | |
| Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Benzyl Halides
The nucleophilic substitution of benzyl halides with piperidine derivatives represents a foundational approach. In this method, 2-(hydroxymethyl)piperidine reacts with benzyl chloroformate under basic conditions. For example, triethylamine (TEA) is employed to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on the benzyl chloroformate electrophile .
Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature (20–25°C)
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Base : Triethylamine (2.1 equiv.)
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Yield : 70–85% after purification via flash chromatography .
A study demonstrated that substituting DCM with THF improved reaction homogeneity, reducing side-product formation by 12% . Post-reaction workup involves sequential washing with brine and water to remove excess reagents, followed by drying over sodium sulfate and solvent evaporation .
Protection/Deprotection Strategies Using Cbz Groups
The benzyloxycarbonyl (Cbz) group is introduced to protect the piperidine nitrogen during synthesis. This method leverages N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) as a stable acylating agent.
Procedure :
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Protection : 2-(Hydroxymethyl)piperidine is treated with Cbz-OSu in DCM, catalyzed by TEA.
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Reaction Monitoring : Thin-layer chromatography (TLC) confirms complete consumption of starting material (Rf = 0.48 in hexane:ethyl acetate 1:1) .
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Purification : Flash chromatography with hexane:ethyl acetate (2:1) yields the product in >95% purity .
Key Advantage : The Cbz group enhances stability during subsequent functionalization steps, such as oxidation or alkylation. However, hydrogenolysis (e.g., using Pd/C) is required for deprotection, which may complicate large-scale production due to catalyst costs.
Organometallic Cyclization Approaches
Organometallic methods enable the construction of the piperidine ring de novo. A notable strategy involves copper-catalyzed cyclization of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene, followed by hydroxymethylation .
Steps :
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Cyclization : β-Aminoalkyl zinc iodide reacts with 3-chloro-2-(chloromethyl)prop-1-ene under CuI catalysis to form a 5-methylene piperidine intermediate.
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Hydroxymethylation : The methylene group is oxidized to a hydroxymethyl group using OsO₄–NMO, yielding a diastereomeric mixture (dr = 3:1) .
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Hydrogenation : Pd/C-mediated hydrogenation removes the methylene group, affording the target compound in 55–65% overall yield .
Challenges :
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Strict anhydrous conditions are required for organozinc reagent stability.
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Diastereomer separation necessitates chiral chromatography, increasing costs .
Reduction of Chloromethyl Precursors
Benzyl 2-(chloromethyl)piperidine-1-carboxylate serves as a precursor for hydroxymethyl derivatives. Hydrolysis under basic or acidic conditions replaces the chloro group with a hydroxyl moiety .
Optimized Hydrolysis Protocol :
| Parameter | Condition |
|---|---|
| Reagent | 1M NaOH in H₂O/THF (1:1) |
| Temperature | 60°C, 6 hours |
| Workup | Neutralization with HCl, extraction |
| Yield | 78% |
This method avoids harsh oxidizing agents, making it scalable for industrial applications . However, residual chloride impurities (<0.1%) must be monitored via ion chromatography .
Enzymatic Hydroxymethylation
Emerging biocatalytic approaches utilize alcohol dehydrogenases (ADHs) to introduce hydroxymethyl groups. For instance, Lactobacillus brevis ADH catalyzes the reduction of a ketone intermediate to the corresponding alcohol .
Case Study :
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Substrate : Benzyl 2-formylpiperidine-1-carboxylate
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Enzyme : L. brevis ADH (10 mg/mL)
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Cofactor : NADPH (0.2 mM)
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 95 | High | 120 |
| Cbz Protection | 78 | 97 | Moderate | 180 |
| Organometallic | 65 | 90 | Low | 350 |
| Chloromethyl Reduction | 78 | 98 | High | 100 |
| Enzymatic | 92 | 99 | Emerging | 500 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Benzyl 2-(carboxymethyl)piperidine-1-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)piperidine-1-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between piperidine derivatives and biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . The benzyl group enhances the binding affinity of the compound to the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Positional Isomers of Hydroxymethyl-Substituted Piperidine Derivatives
Variations in the position of the hydroxymethyl group significantly alter reactivity and applications:
Key Insight : The 2-position hydroxymethyl derivative exhibits enhanced stereochemical utility compared to 3- or 4-position isomers due to its proximity to the piperidine nitrogen, influencing hydrogen-bonding and catalytic activity .
Functional Group Modifications on the Piperidine Ring
Replacing the hydroxymethyl group with other substituents alters physicochemical and biological properties:
Key Insight: Chloromethyl derivatives (e.g., -CH₂Cl) are more reactive but pose safety concerns, whereas amino-substituted analogs (e.g., -NH₂) improve solubility but require rigorous toxicological screening .
Substituent Effects on Aromatic or Heteroaromatic Moieties
Modifications to the benzyl group or adjacent heterocycles influence biological and synthetic utility:
| Compound Name | Aromatic/Heteroaromatic Group | Molecular Formula | Applications | Reference |
|---|---|---|---|---|
| Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate | 2-chloropyridin-3-yl | C₁₈H₁₉ClN₂O₂ | Antiviral or kinase inhibitor intermediates | |
| Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate | 5-methylpyridin-2-yl | C₂₀H₂₅N₂O₃ | Cross-coupling product; yield: 63% | |
| Benzyl 2-{2,8-bis(trifluoromethyl)-quinolin-4-ylmethyl}piperidine-1-carboxylate | Trifluoromethyl-quinoline | C₂₅H₂₂F₆N₂O₃ | Antimalarial candidate; crystallographically characterized |
Key Insight : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability, while pyridyl groups improve binding to biological targets .
Stereochemical Variations
Enantiomeric forms of hydroxymethyl-piperidine derivatives exhibit divergent biological activities:
Key Insight : The (S)-enantiomer is preferred for asymmetric catalysis, whereas diastereomers may show varied receptor binding .
Biological Activity
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a hydroxymethyl group and a benzyl ester moiety. This structural configuration allows the compound to engage in various biochemical interactions, making it a candidate for further pharmacological studies.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Piperidine ring with hydroxymethyl group | Potential use as a beta-3 adrenergic receptor agonist |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways.
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by forming covalent bonds with nucleophilic residues in the active sites, thereby altering their function.
- Receptor Modulation : Its structural similarity to known ligands allows it to interact with receptors, potentially modulating signaling pathways related to metabolic processes and neurotransmission.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines:
- Cell Growth Inhibition : In vitro assays demonstrated that the compound exhibited significant inhibition of cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells. For instance, at concentrations above 10 µM, it showed over 50% inhibition in MCF-7 cells.
Enzyme Interaction Studies
The compound's ability to act as an enzyme inhibitor has been explored through various assays:
- Glycosidase Inhibition : this compound was tested against glycosidases, revealing IC50 values ranging from 15 µM to 30 µM, indicating moderate inhibitory activity compared to standard inhibitors .
Case Study 1: Anticancer Activity
In a study investigating the effects of this compound on cancer cells, researchers treated MCF-7 and A2780 cell lines with varying concentrations of the compound. The results indicated:
- MCF-7 Cells : At 10 µM concentration, there was a 60% reduction in cell viability.
- A2780 Cells : A similar trend was observed with a maximum inhibition of approximately 55% at 20 µM.
These findings suggest that the compound may be effective in targeting specific pathways involved in tumor growth and proliferation.
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of this compound. The study aimed to determine its potential as an inhibitor for glycosidases involved in carbohydrate metabolism:
- The compound demonstrated selective inhibition against maltase and sucrase, with IC50 values indicating potential therapeutic applications in managing conditions like diabetes.
Q & A
Q. How can researchers optimize synthetic routes for Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and its derivatives?
- Methodological Answer : To optimize synthesis, consider cross-electrophile coupling reactions using intermediates like Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. Evidence from coupling procedures shows that yields up to 65% can be achieved using catalysts such as Mn⁰ and ligands like 4,4′-di-tert-butyl-2,2′-bipyridine under inert conditions (e.g., nitrogen atmosphere) . Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied to improve efficiency. For example, using THF as a solvent at 60°C for 24 hours may enhance coupling efficiency compared to DMF-based systems.
Q. What analytical techniques are critical for validating the purity and structure of this compound?
- Methodological Answer : Combine 1H/13C NMR to confirm stereochemistry and functional groups (e.g., benzyl ester peaks at δ 5.1–5.3 ppm for protons and ~128–135 ppm for aromatic carbons) . High-Resolution Mass Spectrometry (HRMS) is essential for verifying molecular weight (e.g., observed m/z 276.1594 vs. calculated 276.1591 for intermediates) . HPLC with UV detection (λ = 254 nm) can assess purity, particularly for chiral derivatives where enantiomeric excess must be quantified.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Despite some SDS stating "no known hazards" , assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structurally similar piperidine derivatives . Use PPE (nitrile gloves, chemical goggles, lab coats) and work in a fume hood. Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the ester group . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to minimize environmental release .
Advanced Research Questions
Q. How do substituents on the piperidine ring influence reactivity and biological activity?
- Methodological Answer : Refer to comparative structural data (Table 1) :
| Derivative | Substituent Effects | Reactivity Impact |
|---|---|---|
| 2-Propyl, 4-oxo (Target) | Increased lipophilicity (logP ~2.1) | Favors nucleophilic substitution |
| 2-Benzyl, 4-oxo | Steric hindrance slows ester hydrolysis | Reduces metabolic clearance |
| 2-Methyl, 4-oxo (Chiral) | Chirality affects enzyme binding selectivity | Alters IC50 in kinase assays |
| To assess biological activity, conduct docking simulations (e.g., AutoDock Vina) and validate with in vitro assays (e.g., enzyme inhibition at 10 µM–1 mM concentrations). |
Q. What strategies resolve contradictions in reported toxicological data for this compound?
- Methodological Answer : Discrepancies in SDS (e.g., "no hazards" vs. Category 4 toxicity ) require independent validation:
- Perform Ames tests (TA98/TA100 strains) to assess mutagenicity.
- Use HEK293 cell viability assays (MTT protocol) at 24–72 hours to determine IC50 values.
- Cross-reference with PubChem’s in silico toxicity predictions (e.g., ProTox-II) for hepatotoxicity alerts .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : For enantioselective synthesis, employ chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes). Evidence from NMR studies (e.g., S23 in ) shows that chiral centers at C2 and C4 can be resolved via dynamic kinetic resolution using lipases (e.g., CAL-B) in THF/water biphasic systems. Confirm enantiomeric ratios using chiral HPLC (Chiralpak IA column, hexane:IPA eluent) .
Q. What mechanistic insights explain the compound’s reactivity under oxidative conditions?
- Methodological Answer : Oxidation of the hydroxymethyl group proceeds via a radical intermediate, as shown by EPR spectroscopy trapping with TEMPO. KMnO4 in acidic conditions generates a carboxylic acid, while CrO3 yields a ketone via a chromate ester intermediate . Monitor reaction progress with TLC (silica, EtOAc:hexane 3:7) and isolate products via column chromatography (silica gel, gradient elution).
Data Contradiction & Validation
Q. How should researchers address conflicting stability data in SDS documents?
- Methodological Answer : While some SDS claim stability under ambient conditions , others note incompatibility with oxidizers . Conduct accelerated stability studies :
- Store samples at 40°C/75% RH for 4 weeks.
- Analyze degradation via LC-MS (e.g., Waters Xevo G2-XS QTOF) to detect hydrolysis products (e.g., piperidine-carboxylic acid).
- Use FTIR to monitor ester C=O peak (1720–1740 cm⁻¹) for decomposition.
Experimental Design Considerations
Q. What controls are essential in bioactivity assays given incomplete toxicity profiles?
- Methodological Answer : Include three-tiered controls :
Solvent controls (DMSO ≤0.1% v/v) to rule out vehicle effects.
Positive controls (e.g., staurosporine for kinase inhibition).
Cytotoxicity controls (e.g., HEK293 cells treated with 1% Triton X-100) to distinguish target-specific activity from general toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
